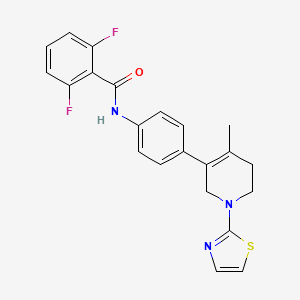

CRAC inhibitor 44

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CRAC inhibitor 44 is a potent and selective inhibitor of calcium release-activated calcium (CRAC) ion channels. These channels play a crucial role in regulating calcium influx in various cell types, particularly in immune cells. By inhibiting CRAC channels, this compound can modulate calcium-dependent signaling pathways, making it a valuable tool in both research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CRAC inhibitor 44 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a vinyl phenyl compound, followed by various functional group modifications to achieve the desired structure. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

CRAC inhibitor 44 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

These derivatives can be further studied for their biological activity and potential therapeutic uses .

Scientific Research Applications

Immunological Applications

CRAC inhibitors have been shown to modulate calcium signaling in immune cells, which is crucial for their function. Studies indicate that CRAC inhibitor 44 can effectively suppress the activation and proliferation of T cells and B cells, making it a promising candidate for treating autoimmune diseases such as rheumatoid arthritis (RA).

- Mechanism of Action : this compound blocks store-operated calcium entry (SOCE), leading to reduced intracellular calcium levels. This inhibition affects various immune responses, including cytokine release and cell proliferation .

- Case Study : In a study involving patient-derived CD4+ T cells from RA patients, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines and inhibited T cell proliferation. Specifically, the proliferation was inhibited by approximately 50% at concentrations of 10 µg/ml .

| Cell Type | Effect of this compound | Concentration | Statistical Significance |

|---|---|---|---|

| CD4+ T Cells | Inhibition of proliferation | 10 µg/ml | p < 0.001 |

| B Cells | Decreased IgG secretion | 30 µg/ml | p < 0.0001 |

Oncological Applications

This compound has also been investigated for its potential in cancer therapy, particularly in targeting calcium signaling pathways that are often dysregulated in cancer cells.

- Targeting Tumor Growth : Research has indicated that inhibiting CRAC channels can lead to reduced tumor growth and metastasis. For instance, studies on pancreatic cancer models have shown that CRAC inhibitors can suppress cell migration and invasion by affecting calcium-dependent signaling pathways .

- Case Study : In vitro experiments demonstrated that treatment with this compound led to a significant reduction in the viability of pancreatic cancer cells. The IC50 value for tumor cell lines was found to be approximately 15 nM, indicating potent anti-cancer activity .

| Cancer Type | Effect of this compound | IC50 Value |

|---|---|---|

| Pancreatic Cancer | Reduced cell viability | ~15 nM |

Neurobiological Applications

Emerging research suggests that CRAC inhibitors may play a role in neurobiology by modulating astrocyte function and calcium signaling.

- Astrocyte Function : Studies have shown that CRAC channels are critical for astrocyte calcium signaling, which influences gliotransmitter release and neuronal communication. By inhibiting these channels, this compound may help regulate neuroinflammatory processes .

- Case Study : A study investigating the effects of CRAC inhibitors on astrocytes revealed that treatment with this compound significantly altered gliotransmitter release profiles, suggesting potential applications in neurodegenerative diseases where astrocyte dysfunction is prevalent .

| Cell Type | Effect of this compound |

|---|---|

| Astrocytes | Altered gliotransmitter release |

Mechanism of Action

CRAC inhibitor 44 exerts its effects by selectively inhibiting CRAC ion channels, which are composed of ORAI proteins. These channels are activated by stromal interaction molecules (STIM) in response to calcium store depletion in the endoplasmic reticulum. By blocking the interaction between STIM and ORAI, this compound prevents calcium influx, thereby modulating downstream signaling pathways and cellular responses .

Comparison with Similar Compounds

CRAC inhibitor 44 is unique in its high selectivity and potency compared to other CRAC channel inhibitors. Similar compounds include:

GSK series inhibitors: A group of CRAC channel inhibitors with varying degrees of selectivity and potency.

Synta 6620: A relatively specific CRAC channel inhibitor with clinical potential.

This compound stands out due to its superior selectivity and effectiveness in modulating calcium-dependent signaling pathways, making it a valuable tool in both research and therapeutic contexts .

Biological Activity

CRAC (Calcium Release-Activated Calcium) channels are pivotal in regulating intracellular calcium levels, influencing various physiological processes such as immune responses, muscle contraction, and neuronal signaling. The compound CRAC inhibitor 44 is part of a broader class of CRAC inhibitors that target these channels to modulate calcium signaling in various pathological conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and implications based on recent research findings.

CRAC channels are primarily composed of Orai proteins and are activated by the depletion of calcium in the endoplasmic reticulum (ER). Upon activation, these channels facilitate the influx of extracellular calcium ions into the cytoplasm, which is crucial for numerous cellular functions. This compound functions by directly blocking the Orai channel or interfering with its interaction with STIM proteins, thereby inhibiting store-operated calcium entry (SOCE) . This inhibition can lead to reduced calcium influx and altered cellular responses.

Biological Activity and Efficacy

Recent studies have demonstrated that this compound exhibits significant biological activity across various cell types:

- Immune Cells : In rheumatoid arthritis (RA) models, CRAC inhibitors have been shown to suppress the production of pro-inflammatory cytokines and autoantibodies from B cells. For instance, treatment with this compound resulted in a marked decrease in IgG and IgM secretion from activated B cells . This suggests a potential therapeutic application in autoimmune diseases.

- Cancer Cells : The role of CRAC channels in cancer has been extensively studied. Inhibiting these channels can reduce cancer cell proliferation and migration. Studies indicate that this compound may help in mitigating tumor growth by disrupting calcium-dependent signaling pathways essential for cancer cell survival .

- Neuronal Activity : Research has also explored the effects of CRAC inhibitors on neuronal cells, particularly in neurodegenerative diseases like Parkinson's disease. Inhibition of CRAC channels has been associated with reduced neuroinflammation and improved neuronal survival .

Case Studies

- Rheumatoid Arthritis : A study involving peripheral blood mononuclear cells from RA patients demonstrated that treatment with this compound significantly inhibited CD4+ T cell proliferation and reduced the secretion of inflammatory mediators such as IL-6 and MCP-1. The results indicated a strong correlation between CRAC channel inhibition and decreased disease activity scores in patients .

- Pancreatitis : Another investigation focused on pancreatic acinar cells revealed that micromolar concentrations of this compound could effectively reduce pathological calcium spikes induced by secretagogues like acetylcholine (ACh). This reduction was associated with decreased cellular damage and improved cellular function under stress conditions .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound across different studies:

| Study Focus | Cell Type | Outcome | Concentration Used |

|---|---|---|---|

| Immune Response | B Cells (RA Patients) | Decreased IgG/IgM secretion; inhibited CD4+ T cell proliferation | 10 μg/ml - 30 μg/ml |

| Cancer Proliferation | Cancer Cell Lines | Reduced cell proliferation; inhibited migration | IC50 ~ 1 μM |

| Neuroinflammation | Neuronal Cells | Decreased inflammation; improved neuronal survival | Not specified |

| Pancreatic Function | Pancreatic Acinar Cells | Reduced pathological Ca2+ spikes; improved cellular function under stress | Micromolar range |

Safety and Toxicity Considerations

While CRAC inhibitors like compound 44 show promise in therapeutic applications, safety profiles must be carefully evaluated. Some studies have indicated potential toxicity associated with prolonged use, particularly concerning immune function modulation . Therefore, ongoing clinical trials aim to establish the safety and efficacy balance for potential therapeutic use.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess the mechanism of action of CRAC inhibitor 44 in calcium signaling pathways?

To investigate this compound’s mechanism, employ thapsigargin (2 µM) to deplete endoplasmic reticulum Ca²⁺ stores in Ca²⁺-free buffer, followed by extracellular Ca²⁺ reintroduction to trigger store-operated Ca²⁺ entry (SOCE). Use Ca²⁺-sensitive dyes (e.g., Fluo-4) for live-cell imaging or electrophysiological recordings (patch-clamp) to measure CRAC currents. Compare inhibition efficacy with reference compounds like BTP2 (IC₅₀ = 100 nM) or Synta66 . Validate specificity by testing against voltage-gated Ca²⁺ channels or TRPC family members .

Q. How can researchers confirm the selectivity of this compound for ORAI1/STIM1-mediated pathways?

Combine siRNA-mediated knockdown of ORAI1/STIM1 with this compound treatment. A significant reduction in inhibitor efficacy in knockdown cells confirms target specificity. Alternatively, use STIM1/STIM2 knockout cell lines or compare inhibition profiles with structurally distinct CRAC inhibitors (e.g., 2-APB isomers, which exhibit differential STIM1/STIM2 selectivity) . Cross-validate using HEK293 cells overexpressing ORAI1 mutants (e.g., ORAI1-E106A, which disrupts ion selectivity) to assess binding site interactions .

Advanced Research Questions

Q. What strategies address contradictory data on this compound’s efficacy across cellular models (e.g., vascular smooth muscle vs. immune cells)?

Contradictions may arise from tissue-specific STIM/ORAI isoforms or auxiliary proteins (e.g., CRACR2A). Perform isoform-specific knockdowns and quantify inhibitor sensitivity using dose-response curves (e.g., IC₅₀ shifts in STIM2-dominated systems). Additionally, evaluate the role of intracellular Ca²⁺ buffers (e.g., calmodulin) by supplementing pipette solutions with CaM (1 µM) during whole-cell recordings to mimic physiological conditions . For immune cells, assess cytokine production (e.g., IL-2, TNF-α) post-inhibition to link Ca²⁺ signaling to functional outcomes .

Q. How can mutagenesis and structural modeling identify this compound’s binding site on ORAI1?

Use homology modeling based on Drosophila ORAI structures to predict human ORAI1 binding pockets. Perform alanine-scanning mutagenesis of extracellular loops (e.g., residues E106, D110, D114) and transmembrane domains (e.g., L273, V181) to identify critical sites for inhibitor binding. Validate via electrophysiology: mutations causing reduced inhibitor potency suggest direct interaction. For unresolved sites, employ cryo-EM with purified ORAI1-inhibitor complexes .

Q. What in vivo models are suitable for evaluating this compound in inflammatory diseases (e.g., pancreatitis, IBD)?

- Acute Pancreatitis (AP): Induce AP in mice via cerulein injections or bile duct ligation. Administer this compound (oral or intraperitoneal; e.g., 10 mg/kg) and assess serum amylase, histopathology, and inflammatory cytokines (IL-6, IL-1β). Compare with ORAI1-knockout models to confirm mechanism .

- Inflammatory Bowel Disease (IBD): Use dextran sulfate sodium (DSS)-induced colitis models. Measure colon length, mucosal damage, and lamina propria immune cell infiltration (e.g., Th17 cells) post-treatment. Combine with single-cell RNA-seq to profile SOCE-dependent transcriptional programs .

Q. How can researchers optimize this compound’s pharmacokinetics for CNS applications?

Modify lipophilicity (logP) via chemical derivatization (e.g., ester prodrugs) to enhance blood-brain barrier penetration. Assess brain-plasma ratio via LC-MS in rodent models. For neuroinflammatory studies (e.g., multiple sclerosis), use experimental autoimmune encephalomyelitis (EAE) models and monitor demyelination via MRI or histology .

Q. Methodological Considerations

- Data Analysis: For SOCE quantification, normalize Ca²⁺ influx rates to baseline F/F₀ ratios and use area-under-the-curve (AUC) metrics. Address variability via repeated measures ANOVA .

- Contradiction Resolution: When conflicting results arise (e.g., activator vs. inhibitor effects), test compounds at multiple concentrations (0.1–100 µM) and pre-incubation times (5–30 min) to capture bimodal activity, as seen with 2-APB analogues .

- Ethical Compliance: For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approvals .

Properties

Molecular Formula |

C22H19F2N3OS |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

2,6-difluoro-N-[4-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]phenyl]benzamide |

InChI |

InChI=1S/C22H19F2N3OS/c1-14-9-11-27(22-25-10-12-29-22)13-17(14)15-5-7-16(8-6-15)26-21(28)20-18(23)3-2-4-19(20)24/h2-8,10,12H,9,11,13H2,1H3,(H,26,28) |

InChI Key |

FGGBQDLVIIWCEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CN(CC1)C2=NC=CS2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.